molecular formula C18H17N7O B11138205 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11138205
M. Wt: 347.4 g/mol
InChI Key: DOHHUQHQOKUNNG-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features both benzimidazole and tetrazole moieties. These structures are known for their significant biological activities and are often found in pharmaceutical compounds. The benzimidazole ring is a fused heterocyclic compound consisting of a benzene ring and an imidazole ring, while the tetrazole ring is a five-membered ring containing four nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps. One common route starts with the preparation of the benzimidazole moiety, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The tetrazole ring can be introduced through the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The hydrogen atoms on the benzimidazole and tetrazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its structural features, it has potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.

Mechanism of Action

The mechanism by which N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzimidazole ring is known to interact with various biological targets, including DNA and proteins, while the tetrazole ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These include compounds like omeprazole and albendazole, which are used as proton pump inhibitors and antiparasitic agents, respectively.

    Tetrazole derivatives: Examples include losartan and valsartan, which are used as angiotensin II receptor antagonists.

Uniqueness

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the combination of benzimidazole and tetrazole rings in a single molecule. This dual functionality can provide enhanced biological activity and specificity compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C18H17N7O

Molecular Weight

347.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C18H17N7O/c1-12-22-23-24-25(12)14-8-6-13(7-9-14)18(26)19-11-10-17-20-15-4-2-3-5-16(15)21-17/h2-9H,10-11H2,1H3,(H,19,26)(H,20,21)

InChI Key

DOHHUQHQOKUNNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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